Product packaging for 4-Butylcyclohexan-1-amine hydrochloride(Cat. No.:CAS No. 1209395-89-0)

4-Butylcyclohexan-1-amine hydrochloride

Cat. No.: B1440277
CAS No.: 1209395-89-0
M. Wt: 191.74 g/mol
InChI Key: IVJFCBPULIPGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butylcyclohexan-1-amine hydrochloride (CID 45792395 ) is an organic compound with the molecular formula C10H22ClN and a molecular weight of 155.29 g/mol for the base amine (C10H21N) . It is supplied as the hydrochloride salt of 4-butylcyclohexan-1-amine, which is also known as 1-Amino-4-butylcyclohexane . The compound is characterized by the SMILES notation "CCCCC1CCC(CC1)N" , representing 4-butylcyclohexan-1-amine, and its hydrochloride salt is identified by the InChIKey PZNZCCLRGXLYJI-UHFFFAOYSA-N . This cyclohexylamine derivative is structurally analogous to other research chemicals like 4-methylcyclohexylamine, a compound known to serve as a key synthetic intermediate in the pharmaceutical industry, for example, in the preparation of antidiabetic agents such as glimepiride . As a chiral amine, it holds significant value in medicinal chemistry and organic synthesis, where it can be utilized in the development of novel compounds, as a building block for ligands, or in the study of structure-activity relationships. The presence of the butyl group influences the molecule's lipophilicity and steric properties, making it a subject of interest in material science and chemical biology research. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22ClN B1440277 4-Butylcyclohexan-1-amine hydrochloride CAS No. 1209395-89-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-2-3-4-9-5-7-10(11)8-6-9;/h9-10H,2-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJFCBPULIPGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Foundation: Cyclohexylamine Derivatives in Organic Chemistry

Cyclohexylamine (B46788) and its derivatives are fundamental building blocks in organic synthesis and medicinal chemistry. researchgate.netatamanchemicals.com The cyclohexane (B81311) ring, a saturated six-membered carbon ring, provides a versatile and conformationally distinct scaffold. The amine group, a derivative of ammonia (B1221849), imparts basicity and nucleophilicity, making it a reactive center for a multitude of chemical transformations. wikipedia.org

The significance of cyclohexylamine derivatives stems from their wide-ranging applications. They serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and materials. atamanchemicals.comstudymind.co.uk For instance, they are precursors to sulfenamide-based reagents used as accelerators in the vulcanization of rubber. atamanchemicals.com In the pharmaceutical realm, the cyclohexylamine moiety is a key structural feature in various therapeutic agents, including mucolytics, analgesics, and bronchodilators. atamanchemicals.comwikipedia.org The arylcyclohexylamines, a related class, are known for their pharmacological effects, with phencyclidine (PCP) and ketamine being prominent examples. wikipedia.orgtaylorandfrancis.com

The introduction of substituents, such as a butyl group at the 4-position of the cyclohexane ring, allows for the fine-tuning of the molecule's physical and chemical properties. This alkyl group can influence factors like lipophilicity, which in turn can affect the compound's biological activity and its interactions with other molecules. Researchers have explored how modifications to the cyclohexyl ring and the amine group can lead to compounds with desired characteristics, such as enhanced efficacy or reduced side effects in drug candidates.

A Closer Look: Research Perspectives and Methodologies for Amine Hydrochlorides

Amines are basic compounds that readily react with acids to form salts, with hydrochlorides being a common example. newworldencyclopedia.org The formation of an amine hydrochloride, such as 4-Butylcyclohexan-1-amine (B1267678) hydrochloride, offers several advantages from a research and practical standpoint. These salts are typically crystalline solids that are more stable and less odorous than their free amine counterparts. Their solubility in water is often enhanced, which can be beneficial for certain applications and analytical techniques.

The study of amine hydrochlorides involves a variety of analytical methodologies. Gas chromatography (GC) is a powerful technique for the quantitative analysis of amines. oup.comoup.com However, the direct analysis of amine hydrochlorides by GC can be challenging. A common approach involves the regeneration of the free amine from its salt form prior to injection into the chromatograph. oup.comoup.com This is often achieved by treating the hydrochloride salt with a base, such as potassium carbonate, to liberate the free amine. oup.com

Ion chromatography is another well-established method for the determination of amines and their salts. thermofisher.com This technique separates ions based on their charge and is particularly useful for analyzing water-soluble compounds. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for elucidating the molecular structure of amine hydrochlorides and confirming their identity.

A Historical Journey: the Evolution of Synthetic Amine Chemistry

Classical and Contemporary Synthesis Routes to Cyclohexylamines

The formation of the cyclohexylamine (B46788) moiety is central to the synthesis of the target compound. The primary routes involve the transformation of functional groups already present on the cyclohexane (B81311) ring.

Reductive amination is a widely utilized and efficient method for preparing amines from carbonyl compounds. wikipedia.org For the synthesis of 4-butylcyclohexan-1-amine (B1267678), the corresponding ketone, 4-butylcyclohexanone, serves as the starting material. The process involves two key steps: the reaction of the ketone with an amine source, typically ammonia, to form an imine intermediate, followed by the reduction of this imine to the desired amine. wikipedia.org

This transformation can be performed in a single pot, which is advantageous for process efficiency. frontiersin.org Various reducing agents and catalytic systems have been developed for this purpose. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H]. wikipedia.org For industrial applications, catalytic hydrogenation is often preferred, utilizing catalysts based on nickel, rhodium, or ruthenium under hydrogen pressure. mdpi.comcarla-hd.dewikipedia.org

The choice of reducing agent or catalyst can significantly influence the stereochemical outcome of the reaction, leading to different ratios of cis and trans isomers of the final product. For instance, in the reduction of the closely related 4-tert-butylcyclohexanone, different reducing agents yield distinct diastereomeric ratios. docsity.com

Biocatalytic approaches using enzymes like reductive aminases (RedAms) have also emerged as a powerful tool for this transformation, offering high selectivity under mild conditions. researchgate.net

Table 1: Comparison of Catalytic Systems for Reductive Amination of Cyclohexanone (B45756)

Catalyst System Temperature (°C) Pressure Conversion (%) Selectivity to Cyclohexylamine (%) Reference
Rh/SiO₂ 100 4 bar NH₃, 2 bar H₂ 83.4 99.1 mdpi.com
2 wt.% NiRh/SiO₂ 100 4 bar NH₃, 2 bar H₂ 99.8 96.6 mdpi.com

An alternative classical approach involves the nucleophilic substitution of a halogenated cyclohexane with an amine source. In this method, a precursor such as 1-bromo-4-butylcyclohexane (B14270400) would be reacted with ammonia or an ammonia equivalent. This direct displacement reaction is a fundamental strategy for forming carbon-nitrogen bonds. researchgate.net

A well-known variant of this approach is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate to convert alkyl halides into primary amines. rsc.org This method avoids the overalkylation that can sometimes occur with direct amination using ammonia. The process involves the formation of an N-alkylphthalimide intermediate, followed by hydrolysis or hydrazinolysis to release the primary amine. rsc.org While effective, this route is less atom-economical compared to direct amination.

Another illustrative multistep approach, used for synthesizing fluorinated cyclohexylamine analogs, starts from benzonitrile. beilstein-journals.org This particular synthesis involves a sequence of a Birch reduction, epoxidation, hydrofluorination ring-opening, and finally, the reductive hydrogenation of the nitrile group to yield the amine. beilstein-journals.org Such strategies offer flexibility in introducing various substituents onto the cyclohexane ring.

Optimization of Reaction Conditions and Process Parameters for Yield Enhancement

Maximizing the yield and purity of 4-butylcyclohexan-1-amine is crucial for an efficient manufacturing process. This is achieved by carefully optimizing various reaction parameters. For catalytic reductive amination, the key variables include temperature, pressure, catalyst selection, and reaction time. newtopchem.com

Temperature and Pressure: Both temperature and hydrogen pressure significantly impact reaction rate and selectivity. koreascience.krnewtopchem.com For instance, in the amination of cyclohexanone, increasing hydrogen pressure generally enhances the conversion of the ketone, but an optimal pressure is needed to maximize selectivity towards the desired amine over side products like cyclohexanol (B46403). koreascience.kr

Catalyst: The choice of catalyst is paramount. Bimetallic catalysts, such as Rh-Ni supported on silica, have been shown to exhibit higher activity and yield compared to their monometallic counterparts under milder conditions. mdpi.com A study demonstrated that a 2 wt.% NiRh/SiO₂ catalyst achieved a 99.8% conversion of cyclohexanone with 96.6% selectivity to cyclohexylamine. mdpi.com

Solvent and Reactant Feed: The reaction medium and the method of reactant introduction also play a role. Using a solvent with high ammonia solubility can favor the formation of the amine. researchgate.net In continuous flow systems, optimizing the charging rate of the reactants is essential to maintain high conversion and selectivity. koreascience.krresearchgate.net

Table 2: Effect of Hydrogen Pressure on Reductive Amination of Cyclohexanone

Hydrogen Pressure (MPa) Conversion of Cyclohexanone (%) Selectivity to Cyclohexylamine (%) Reference
1.0 88.7 ~70 koreascience.kr
2.0 95.2 ~78 koreascience.kr
3.0 99.0 ~84 koreascience.kr
4.0 99.0 ~81 koreascience.kr

Data is illustrative based on trends described in the reference.

Green Chemistry Principles in the Synthesis of Amine Hydrochlorides

The principles of green chemistry focus on designing chemical processes that are environmentally benign. rsc.org The synthesis of amines and their salts is an area where these principles can be effectively applied. acs.org

Reductive amination, particularly when performed catalytically with hydrogen and ammonia, is considered a green synthetic method because the primary byproduct is water. frontiersin.orgmdpi.com This approach contrasts with methods that use stoichiometric reducing agents, which generate significant amounts of waste. The development of recyclable heterogeneous catalysts further enhances the sustainability of the process. mdpi.com

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.com The final step in the preparation of 4-butylcyclohexan-1-amine hydrochloride is the reaction of the free amine with hydrochloric acid (HCl).

This is an acid-base neutralization reaction to form the ammonium (B1175870) salt. libretexts.org This specific salt formation step is 100% atom economical, as all atoms from both the amine and the HCl are incorporated into the final product, with no byproducts generated. acs.org

Sustainable Catalysis in Amine Synthesis

The synthesis of cyclohexylamine derivatives, including 4-butylcyclohexan-1-amine, is increasingly guided by the principles of green chemistry, which prioritize the use of sustainable catalytic methods to enhance efficiency and minimize environmental impact. google.comwisdomlib.org Research has focused on developing catalysts and processes that offer high selectivity, operate under mild conditions, and utilize less hazardous materials.

One of the foremost sustainable strategies is biocatalysis, particularly the use of transaminases. These enzymes can catalyze the stereoselective synthesis of amines with high precision. A study on the production of trans-4-substituted cyclohexane-1-amines demonstrated the efficacy of transaminases in both the diastereotope-selective amination of a ketone precursor and the diastereomer-selective deamination of a cis/trans amine mixture. researchgate.net In continuous-flow experiments, this enzymatic process achieved a highly diastereopure trans-amine product (diastereomeric excess > 99%), showcasing a method that enhances productivity and purity for key pharmaceutical intermediates. researchgate.net

Catalytic hydrogenation and reductive amination are also central to the sustainable synthesis of these amines. Innovations in catalyst design and the use of environmentally friendly solvents are key. For instance, the conversion of cyclohexanol to cyclohexylamine has been successfully achieved using Raney Ni, Ni/γ-Al₂O₃, and Ni/C catalysts in water or low-boiling-point solvents like tetrahydrofuran (B95107) and cyclohexane. mdpi.com This approach avoids toxic, high-boiling solvents such as o-xylene, thereby reducing energy consumption during product separation. mdpi.com Another efficient method involves the production of cyclohexylamine from cyclohexanone and ammonia over a Cu-Cr-La/γ-Al₂O₃ catalyst, which can achieve yields as high as 83.06% under optimized conditions. researchgate.net

Furthermore, novel catalytic systems are being developed to utilize alternative starting materials. A green and simple process has been disclosed for preparing cyclohexylamine from phenol, hydrogen, and ammonia using a specialized palladium-based catalyst on a magnesia-alumina spinel carrier. This method is noted for its low cost, high catalyst activity and longevity, high product yield, and minimal pollution. google.com Microwave-assisted synthesis under solvent-free conditions also represents a green and efficient methodology for producing cyclohexylamine derivatives, offering rapid reaction times and high yields. researchgate.net

Table 1: Comparison of Sustainable Catalytic Methods for Cyclohexylamine Synthesis

Catalytic MethodCatalyst/EnzymeStarting MaterialsKey AdvantagesReference
Biocatalysis (Deamination)Transaminasecis/trans-4-substituted cyclohexane-1-aminesHigh diastereoselectivity (>99% de for trans-isomer) researchgate.net
Catalytic AminationNi/γ-Al₂O₃Cyclohexanol, AmmoniaUse of green solvents (water, cyclohexane) mdpi.com
Reductive AminationCu-Cr-La/γ-Al₂O₃Cyclohexanone, AmmoniaHigh yield (83.06%) under optimized conditions researchgate.net
Hydrogenation/AminationPd/(Al₂O₃-MgO)/Al₂O₃Phenol, H₂, NH₃Low cost, high catalyst activity, minimal pollution google.com
Microwave-Assisted SynthesisSodium AcetateAromatic aldehydes, CyanoacetamideSolvent-free, rapid, and efficient researchgate.net

Isolation and Purification Techniques for Amine Hydrochloride Salts

The isolation and purification of amine hydrochloride salts, such as this compound, are critical steps to ensure the final product's purity and stability. Amine salts are typically crystalline solids, a property that is highly advantageous for purification. rsc.orgalfa-chemistry.com Crystallization is a cornerstone technique, as it is often the final step in the manufacturing of 70% of small-molecule active pharmaceutical ingredients (APIs). rsc.org

A common procedure for forming and purifying the hydrochloride salt involves dissolving the free amine in an appropriate organic solvent and then introducing hydrogen chloride. The salt, being less soluble in the organic medium, precipitates out and can be collected. One method involves dissolving the free base in a solvent like THF, ethanol (B145695), or isopropanol (B130326) and then saturating the solution with gaseous HCl at a low temperature (e.g., in an ice bath). echemi.com The resulting crystalline salt is then isolated by filtration. echemi.comnih.gov This approach avoids the co-precipitation of inorganic salts that can occur when using aqueous HCl. echemi.com

When inorganic salts are present as impurities, a multi-step purification strategy may be employed. This can involve neutralizing the hydrochloride salt to regenerate the free amine, which is then extracted into an organic solvent. After drying and evaporating the solvent, the pure amine can be re-converted to the hydrochloride salt under controlled, non-aqueous conditions. echemi.com

The choice of solvent is crucial as its polarity can influence the crystal form and, consequently, the purity of the final product. google.com Techniques such as slow evaporation from a saturated solution in solvents like ethanol or acetonitrile (B52724) are used to obtain high-quality crystals suitable for analysis. acs.org For instance, the purification of cyclohexylammonium-N-cyclohexylsulfamate from cyclohexylamine sulfate (B86663) impurities can be achieved by creating a slurry with water, where the differential solubility allows for separation by filtration or centrifugation. google.com

In some cases, purification can be achieved without traditional chromatography or distillation. An efficient sequence for preparing secondary amine hydrochloride salts involves amide reduction, trapping the resulting amine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), and subsequent deprotection with 4M HCl in dioxane, yielding pure HCl salts in multi-gram quantities. nih.gov For thermally stable salts, purification by vaporization or distillation in an atmosphere of the corresponding hydrogen halide gas can prevent decomposition and yield a pure product. google.com

Table 2: Summary of Purification Techniques for Amine Hydrochloride Salts

TechniqueDescriptionKey Parameters/SolventsReference
Precipitation/CrystallizationFormation of the salt by adding gaseous HCl to the free amine in an organic solvent.THF, ethanol, isopropanol; low temperature. echemi.com
RecrystallizationDissolving the crude salt in a suitable solvent and allowing it to slowly crystallize to exclude impurities.Ethanol, acetonitrile. acs.org
Slurry WashingSuspending the impure solid salt in a liquid (e.g., water) in which the impurity has higher solubility.Water, water/cyclohexylamine mixtures. google.com
Regeneration and Re-saltingConverting the salt to the free base for purification by extraction, followed by reforming the pure salt.Aqueous base for neutralization, organic solvent for extraction. echemi.comualberta.ca
Vaporization/DistillationPurifying the salt by heating it to a vapor phase in the presence of HCl gas to prevent decomposition.Excess gaseous hydrogen chloride. google.com

Stereochemical and Conformational Analysis of 4 Butylcyclohexan 1 Amine Hydrochloride

Investigation of cis/trans Isomerism of the Cyclohexane (B81311) Ring Substituents

The presence of two substituents on the cyclohexane ring of 4-butylcyclohexan-1-amine (B1267678) hydrochloride gives rise to cis/trans isomerism, also known as geometric isomerism. This type of stereoisomerism is a result of the restricted rotation around the carbon-carbon single bonds within the cyclic framework. The two isomers are distinguished by the relative orientation of the butyl and amino groups with respect to the plane of the cyclohexane ring.

In the cis isomer , both the butyl group and the amino group are on the same side of the cyclohexane ring. This can be visualized as both substituents pointing "up" or both pointing "down". In contrast, the trans isomer has the butyl and amino groups on opposite sides of the ring, with one substituent pointing "up" and the other "down".

These two diastereomers possess distinct physical and chemical properties, including different boiling points, melting points, and spectroscopic characteristics. The relative stability of the cis and trans isomers is primarily determined by the steric interactions between the substituents and the cyclohexane ring, which will be further elaborated in the context of conformational analysis. The separation of these isomers is crucial for evaluating their individual biological activities and can be achieved through various chromatographic and crystallization techniques.

Cyclohexane Ring Conformation and Energetics

The cyclohexane ring is not planar but exists in various puckered conformations to relieve angle and torsional strain. The conformational preferences of 4-butylcyclohexan-1-amine hydrochloride are dictated by the energetic favorability of placing the bulky butyl and amino groups in positions that minimize steric hindrance.

Chair, Twist-Boat, and Other Conformations

The most stable and well-studied conformation of a cyclohexane ring is the chair conformation . In this arrangement, all carbon-carbon bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are staggered, thus minimizing both angle and torsional strain. The chair conformation has two distinct types of substituent positions: axial and equatorial . Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring.

The cyclohexane ring can undergo a conformational "ring flip," in which one chair conformation interconverts to another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

Other, less stable conformations of cyclohexane include the boat conformation and the twist-boat conformation . The boat conformation is destabilized by torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is a more stable intermediate between the chair and boat forms, as it partially relieves these unfavorable interactions. Generally, the energy barrier for the interconversion between chair conformations is low enough for it to occur rapidly at room temperature.

A-Values and Conformational Preferences of the Butyl and Amine Groups

The preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position.

For this compound, the conformational equilibrium will be determined by the A-values of the n-butyl group and the protonated amino group (-NH3+).

SubstituentA-value (kcal/mol)
n-Butyl (-CH2CH2CH2CH3)~2.1
Protonated Amino (-NH3+)~1.8 - 2.1

Note: The A-value for the n-butyl group is similar to that of an ethyl group due to the flexibility of the alkyl chain, which can orient itself to minimize steric interactions. The A-value for the protonated amino group is significantly larger than that of the neutral amino group (-NH2, A-value ≈ 1.2-1.6 kcal/mol) due to its increased steric bulk and the potential for electrostatic interactions.

In the trans isomer of this compound, one substituent can be in an axial position while the other is equatorial, or both can be in equatorial positions in the more stable chair conformation. Given that both the n-butyl and the protonated amino groups have significant A-values, the diequatorial conformation is strongly favored to minimize 1,3-diaxial interactions, which are destabilizing steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.

For the cis isomer , one substituent must be in an axial position while the other is equatorial in a chair conformation. The preferred chair conformation will be the one where the group with the larger A-value (the n-butyl group) occupies the equatorial position. The energy difference between the two chair conformers of the cis isomer will be the difference between the A-values of the n-butyl and protonated amino groups.

Diastereoselective Synthesis and Separation of Isomers

The synthesis of 4-butylcyclohexan-1-amine typically results in a mixture of cis and trans diastereomers. Achieving a high degree of diastereoselectivity, or the preferential formation of one diastereomer over the other, is a key challenge in the synthesis of this and related compounds.

One common synthetic route involves the reduction of 4-butylcyclohexanone oxime or the reductive amination of 4-butylcyclohexanone. The stereochemical outcome of these reactions is influenced by the reaction conditions, including the choice of reducing agent and catalyst. For instance, catalytic hydrogenation of 4-butylcyclohexanone in the presence of ammonia (B1221849) can yield a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the catalyst (e.g., platinum, palladium, rhodium) and the reaction temperature and pressure. Thermodynamic control, which favors the more stable trans isomer, can be achieved under certain conditions, while kinetic control may favor the formation of the cis isomer.

Once a mixture of diastereomers is obtained, their separation can be accomplished by several methods:

Fractional Crystallization: This method takes advantage of the different solubilities of the diastereomeric salts. By forming salts with a chiral or achiral acid (in this case, hydrochloric acid), the cis and trans isomers of this compound may exhibit different crystal lattice energies and solubilities, allowing for their separation through careful crystallization.

Chromatography: Column chromatography, including flash chromatography and high-performance liquid chromatography (HPLC), is a powerful technique for separating diastereomers based on their different polarities and interactions with the stationary phase.

Chiral Resolution Strategies for Enantiomeric Forms (if applicable)

For 4-butylcyclohexan-1-amine, neither the cis nor the trans isomer is chiral. Both isomers possess a plane of symmetry that passes through the C1 and C4 carbons, making them achiral and, therefore, not resolvable into enantiomers. Enantiomers are non-superimposable mirror images, and the presence of a plane of symmetry precludes chirality. Therefore, chiral resolution strategies are not applicable to this compound.

Chemical Reactivity and Reaction Mechanisms of 4 Butylcyclohexan 1 Amine Hydrochloride

Acid-Base Properties and Protonation/Deprotonation Equilibria

4-Butylcyclohexan-1-amine (B1267678) hydrochloride, as the salt of a primary amine, exhibits characteristic acid-base properties in solution. The core of its acid-base behavior lies in the equilibrium between the protonated ammonium (B1175870) cation and the neutral free amine. This equilibrium is fundamental to its reactivity, influencing the nucleophilicity of the amine and its interaction with other reagents.

The protonated form, the 4-butylcyclohexan-1-ammonium ion, is a weak acid that can donate a proton to a base. Conversely, the free amine, 4-butylcyclohexan-1-amine, is a weak base capable of accepting a proton. The equilibrium can be represented as follows:

C₄H₉-C₆H₁₀-NH₃⁺ + B⁻ ⇌ C₄H₉-C₆H₁₀-NH₂ + HB

In this equilibrium, B⁻ represents a generic base. In aqueous solution, the base is typically a water molecule:

C₄H₉-C₆H₁₀-NH₃⁺ + H₂O ⇌ C₄H₉-C₆H₁₀-NH₂ + H₃O⁺

The position of this equilibrium is dictated by the pKa of the 4-butylcyclohexan-1-ammonium ion. The predicted pKa for 4-n-butylcyclohexylamine is approximately 10.58. spcmc.ac.in This relatively high pKa value indicates that 4-butylcyclohexan-1-amine is a moderately strong base for an amine, and consequently, its conjugate acid is a weak acid. The basicity of the amine is attributed to the presence of the electron-donating alkyl groups (the butyl and cyclohexyl groups), which increase the electron density on the nitrogen atom, making the lone pair more available for protonation.

In the hydrochloride salt form, the amine is predominantly in its protonated, ammonium state. To generate the more reactive free amine (the nucleophilic form), a base stronger than 4-butylcyclohexan-1-amine is required to deprotonate the ammonium ion. The choice of base is crucial for controlling the concentration of the free amine in a reaction mixture, thereby influencing the rate and outcome of subsequent reactions.

Interactive Data Table: Predicted Acid-Base Properties

PropertyValue
Predicted pKa10.58 ± 0.70
Form in acidic solution (pH < pKa)C₄H₉-C₆H₁₀-NH₃⁺
Form in basic solution (pH > pKa)C₄H₉-C₆H₁₀-NH₂

Reactions Involving the Amine Functionality

The amine group is the primary site of reactivity in 4-butylcyclohexan-1-amine. Its lone pair of electrons makes it a potent nucleophile, enabling it to participate in a wide array of organic transformations.

The nitrogen atom of 4-butylcyclohexan-1-amine possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is the driving force for its participation in numerous organic reactions. The rate and mechanism of these reactions are influenced by several factors, including the steric hindrance around the amine group and the electronic nature of the reaction partner.

A fundamental reaction showcasing the nucleophilicity of amines is their addition to carbonyl compounds, such as aldehydes and ketones. organic-chemistry.orgmasterorganicchemistry.comstackexchange.commasterorganicchemistry.com This reaction proceeds via a nucleophilic addition mechanism, where the amine attacks the electrophilic carbonyl carbon. The initial addition product is a tetrahedral intermediate, which can then undergo further reactions depending on the reaction conditions. For instance, with aldehydes and ketones, the reaction can lead to the formation of imines or enamines.

The general mechanism for the nucleophilic addition of a primary amine to a carbonyl compound is as follows:

Nucleophilic attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a zwitterionic tetrahedral intermediate.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen leads to the formation of an imine.

The bulky 4-butylcyclohexyl group can sterically hinder the approach of the amine to the electrophile, potentially slowing down the reaction rate compared to less substituted amines. However, the electron-donating nature of the alkyl groups enhances the nucleophilicity of the nitrogen atom.

Acylation: 4-Butylcyclohexan-1-amine readily undergoes acylation with various acylating agents, such as acid chlorides and acid anhydrides, to form amides. youtube.comgoogle.comnih.govnih.govresearchgate.netlibretexts.orgresearchgate.netorganic-chemistry.org This reaction is a classic example of nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

The general mechanism for the acylation of a primary amine with an acid chloride involves:

Nucleophilic attack: The amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base (often another molecule of the amine) removes a proton from the nitrogen to yield the neutral amide product.

The reaction with acid anhydrides follows a similar mechanism, with a carboxylate ion as the leaving group. organic-chemistry.org

Alkylation: The nitrogen of 4-butylcyclohexan-1-amine can be alkylated by reaction with alkyl halides. This is a nucleophilic substitution reaction where the amine displaces the halide from the alkyl group. diva-portal.orgnih.govyoutube.com However, the direct alkylation of primary amines with alkyl halides can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the tertiary amine and even the quaternary ammonium salt. This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine. Selective mono-alkylation can sometimes be achieved by using a large excess of the primary amine.

Carbamate Formation: Carbamates can be synthesized from 4-butylcyclohexan-1-amine through several routes. A common method involves the reaction of the amine with a chloroformate. nih.gov This is another example of nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the chloroformate, displacing the chloride ion.

Alternatively, carbamates can be formed by reacting the amine with an isocyanate. organic-chemistry.orggoogle.com In this reaction, the amine adds across the N=C bond of the isocyanate.

Interactive Data Table: Common Derivatization Reactions

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-(4-butylcyclohexyl)acetamide
AlkylationMethyl iodideN-methyl-4-butylcyclohexan-1-amine
Carbamate FormationEthyl chloroformateEthyl (4-butylcyclohexyl)carbamate

Deamination, the removal of an amino group, can proceed through various pathways for primary amines like 4-butylcyclohexan-1-amine. The specific mechanism often depends on the reagents and reaction conditions.

One common method for the deamination of primary amines is through diazotization, which involves treatment with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid). spcmc.ac.in This reaction proceeds through the formation of a diazonium salt intermediate (R-N₂⁺). For primary alkylamines, these diazonium salts are highly unstable and readily lose nitrogen gas (N₂) to form a carbocation.

The resulting carbocation can then undergo several subsequent reactions:

Substitution: The carbocation can be attacked by a nucleophile present in the reaction mixture. For example, in an aqueous acidic solution, the carbocation can react with water to form an alcohol.

Elimination: The carbocation can lose a proton from an adjacent carbon atom to form an alkene.

Rearrangement: The initial carbocation may rearrange to a more stable carbocation before undergoing substitution or elimination.

The stereochemical outcome of deamination via diazotization can be complex. The conformation of the starting amine on the cyclohexane (B81311) ring will influence the products formed. For instance, an axially oriented amino group in a substituted cyclohexane can lead to a higher proportion of elimination products due to the favorable anti-periplanar arrangement for E2-like elimination from the diazonium intermediate. spcmc.ac.in

More recent methods for deamination involve radical pathways. nih.govfiveable.me These methods often proceed under milder conditions and can offer better functional group tolerance. For example, some methods utilize the formation of an isodiazene intermediate which then decomposes to generate an alkyl radical. This radical can then be trapped by a hydrogen atom source to give the deaminated product.

Reactivity of the Cyclohexane Ring System

The cyclohexane ring of 4-butylcyclohexan-1-amine provides a three-dimensional framework that influences the reactivity of the molecule, particularly in stereoselective transformations.

The 4-butyl group on the cyclohexane ring plays a crucial role in controlling the stereochemistry of reactions. Due to its large steric bulk, the butyl group strongly prefers to occupy an equatorial position in the chair conformation of the cyclohexane ring. This effectively "locks" the conformation of the ring, with the butyl group acting as a conformational anchor. masterorganicchemistry.com As a result, the amine group at the 1-position will have a fixed axial or equatorial orientation depending on whether the starting material is the cis or trans isomer, respectively.

This conformational bias has significant implications for the stereochemical outcome of reactions occurring at the amine group or at other positions on the ring. For example, in nucleophilic substitution reactions at a chiral center on the ring, the incoming nucleophile will preferentially attack from the less sterically hindered face. The fixed conformation of the ring dictates which face is more accessible.

In elimination reactions, the stereochemical requirement for an anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon is critical. The locked conformation of the 4-butylcyclohexane ring will determine whether such an arrangement is possible, thus influencing the feasibility and stereoselectivity of the elimination process.

Furthermore, the stereochemistry of addition reactions to any double bond that might be present on the cyclohexane ring will also be influenced by the steric hindrance exerted by the bulky 4-butyl group and the amino substituent. Reagents will preferentially approach from the less hindered face of the ring, leading to the formation of one diastereomer in excess. youtube.comyoutube.com

Interactive Data Table: Conformational Influence on Reactivity

IsomerAmine Group OrientationPreferred Reaction PathwayStereochemical Outcome
trans-4-Butylcyclohexan-1-amineEquatorialSubstitution (e.g., S N 2)Inversion of configuration
cis-4-Butylcyclohexan-1-amineAxialElimination (e.g., E2)Formation of cyclohexene (B86901) derivative

Reactions Involving the Butyl Substituent (e.g., oxidation, functionalization)

The butyl substituent of 4-butylcyclohexan-1-amine hydrochloride presents a hydrocarbon chain with unactivated carbon-hydrogen (C–H) bonds. The reactivity of this group is primarily governed by the chemistry of these aliphatic C–H bonds, which are generally inert. However, modern synthetic methods, including catalytic C–H activation and oxidation, provide pathways for the selective functionalization of such groups. The presence of the amine hydrochloride moiety on the cyclohexane ring can influence these reactions through steric and electronic effects, as well as by potentially acting as a directing group under certain conditions.

Oxidation of the Butyl Substituent

The oxidation of the n-butyl group involves the conversion of a C–H bond into a C–O bond, typically leading to the formation of alcohols, ketones, or carboxylic acids. The different carbon atoms along the butyl chain (C1', C2', C3', and C4') exhibit varying reactivity based on the bond dissociation energy (BDE) of the associated C–H bonds and steric accessibility. Secondary C–H bonds (at C1', C2', and C3') are generally more reactive towards radical abstraction than the primary C–H bonds of the terminal methyl group (C4') due to their lower BDE.

Mechanism of Oxidation:

Oxidation of unactivated alkanes often proceeds via a radical mechanism. A highly reactive species, such as a hydroxyl radical (•OH) or a metal-oxo species, abstracts a hydrogen atom from the butyl chain to form a butyl radical intermediate. This radical can then react with an oxygen source to yield the oxidized product.

The selectivity of the oxidation (i.e., which C–H bond reacts) is a significant challenge. In many cases, oxidation of simple alkanes results in a mixture of products. However, advances in catalysis have enabled more selective transformations. For instance, manganese-based catalysts have been shown to activate hydrogen peroxide to generate a potent manganese-oxo species capable of hydroxylating even the strong C-H bonds of a tert-butyl group. chemrxiv.org While the n-butyl group lacks a tertiary carbon, the principles of C-H oxidation by powerful metal-oxo species are applicable.

Biocatalytic systems, particularly those using cytochrome P450 enzymes, offer another route for highly selective C–H oxidation. These enzymes can be engineered to hydroxylate specific positions on an alkyl chain with high regio- and stereoselectivity. nih.gov For example, a chemomimetic biocatalytic system has been developed that can selectively oxidize the aliphatic C–H bonds of alkylated phenols. nih.gov

Representative Findings in Alkyl Chain Oxidation:

While specific studies on this compound are not prevalent in the literature, data from model systems illustrate the typical conditions and outcomes for the oxidation of alkyl chains.

SubstrateCatalyst/ReagentOxidantProduct(s)Key FindingReference
p-EthylphenolChemomimetic biocatalytic system (CreJ P450 enzyme)O₂/NADPH(S)-1-(4-hydroxyphenyl)ethan-1-olDemonstrates high stereoselectivity and regioselectivity in the hydroxylation of a short alkyl chain. nih.gov
Adamantane (contains tertiary C-H bonds)Manganese catalyst in nonafluoro-tert-butyl alcohol (NFTBA)Hydrogen Peroxide (H₂O₂)Adamantan-1-olShows effective hydroxylation of sterically congested and strong C-H bonds using a powerful manganese-oxo species. chemrxiv.org
tert-Butyl Radical (gas phase)Atomic Oxygen (O(³P))-Isobutene + OH, Acetone + CH₃Theoretical studies show that gas-phase oxidation can proceed via abstraction or addition pathways, leading to fragmentation. nih.gov

Functionalization of the Butyl Substituent

Beyond oxidation, the C–H bonds of the butyl group can undergo a variety of functionalization reactions, typically mediated by transition metal catalysts. These reactions create new carbon-carbon or carbon-heteroatom bonds.

C–H Activation Mechanisms:

Catalytic C–H functionalization relies on a transition metal catalyst (e.g., palladium, iridium, rhodium) that can cleave an aliphatic C–H bond. researchgate.netmdpi.comrsc.orgresearchgate.net In the context of 4-butylcyclohexan-1-amine, the amine group could potentially direct the catalyst to a specific C–H bond, although this is more common for C–H bonds that are spatially close to the directing group (e.g., in a transannular position). nih.gov For a flexible butyl chain, such directing effects are less predictable without a chelating auxiliary group.

More commonly, functionalization of a remote alkyl chain relies on the inherent reactivity of the C–H bonds or the steric and electronic properties of the catalyst to achieve site-selectivity. For example, iridium-based catalysts have been developed for the site-selective silylation of primary C–H bonds at the γ-position relative to a hydroxyl directing group. nih.govnih.govtcichemicals.com This involves the formation of an oxasilolane intermediate. While the target molecule has an amine instead of a hydroxyl group, this work highlights the possibility of functionalizing a specific position on an alkyl chain through catalyst control.

Examples of C–H Functionalization Reactions:

Borylation: Conversion of a C–H bond to a C–B bond, creating a versatile boronate ester intermediate.

Arylation: Formation of a new C–C bond between the butyl chain and an aromatic ring.

Amination: Introduction of a nitrogen-containing group.

Research Findings in C–H Functionalization of Cyclic Molecules:

The following table summarizes key findings from studies on C–H functionalization of substrates with features relevant to this compound, such as a cyclic core and the presence of a nitrogen atom.

Substrate TypeCatalyst SystemReaction TypeKey OutcomeReference
Alicyclic Amines (e.g., bicyclo[3.1.0]hexane derivatives)Palladium(II) catalyst with a removable directing groupTransannular C–H ArylationSelective functionalization of C–H bonds remote from the nitrogen atom, guided by the molecule's conformation. nih.gov
Alcohols with primary C-H bondsIridium-phenanthroline catalyst with a dihydridosilaneγ-Silylation and subsequent OxidationSite-selective functionalization of a primary C–H bond at the γ-position relative to a hydroxyl group. nih.govnih.gov
Saturated N-heterocycles (e.g., pyrrolidine)Engineered Cytochrome P450 enzyme (biocatalyst)α-C–H Alkylation (Carbene Transfer)Highly enantioselective functionalization of the C–H bond adjacent to the nitrogen atom. acs.org
Aliphatic Secondary AminesPalladium catalystC–H Amination/CarbonylationSelective transformation of a methyl group adjacent to a secondary amine into aziridines or β-lactams. nih.gov

Computational and Theoretical Studies of 4 Butylcyclohexan 1 Amine Hydrochloride

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for predicting molecular properties from first principles. wavefun.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous other properties can be derived. researchgate.net DFT methods, in particular, have become a standard tool due to their balance of computational cost and accuracy, making them suitable for studying molecules of this size. core.ac.ukresearchgate.net

Quantum chemical calculations can predict the three-dimensional arrangement of atoms in 4-Butylcyclohexan-1-amine (B1267678) hydrochloride with high accuracy. The primary focus of such a study would be the cyclohexane (B81311) ring, which is known to adopt a stable chair conformation to minimize angle and torsional strain. libretexts.org The butyl and amine substituents can occupy either axial or equatorial positions on this ring.

Geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d) would be performed to find the lowest energy structure. bu.edu These calculations would provide precise predictions for bond lengths, bond angles, and dihedral angles. For the protonated amine group (-NH3+), calculations would detail the N-H bond lengths and the H-N-H bond angles, while for the butyl group, they would describe the C-C and C-H bond parameters.

The electronic structure analysis would reveal the distribution of electron density across the molecule. An electrostatic potential map would likely show a high positive charge localized on the ammonium (B1175870) group ([R-NH3]+) and a negative charge on the chloride counter-ion (Cl-), illustrating the ionic nature of the salt.

Table 1: Representative Computational Methods for Geometric and Electronic Structure Prediction

Method Basis Set Typical Application
Density Functional Theory (DFT) - B3LYP 6-31G(d) Geometry optimization, vibrational frequencies, electronic properties.
Ab initio - Hartree-Fock (HF) 6-311+G(d,p) Initial geometry optimization, wavefunction analysis.

This table is for illustrative purposes and represents common methods used in computational chemistry.

The cyclohexane ring in 4-Butylcyclohexan-1-amine hydrochloride can exist in several conformations, primarily the chair and the higher-energy twist-boat forms. upenn.edu Furthermore, the butyl group and the aminium group can be arranged in either a cis or trans relationship, leading to different stereoisomers. Within each stereoisomer, the substituents can be in axial or equatorial positions.

It is well-established that substituents on a cyclohexane ring are generally more stable in the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. maricopa.edu The butyl group, being sterically bulky, will have a strong preference for the equatorial position. The energetic penalty for placing a group in the axial position is known as its "A-value." While the specific A-value for a butyl group is not as commonly cited as for a tert-butyl group, it is significant and would lead to a strong energetic preference for the equatorial conformer.

Computational methods can precisely quantify the energy difference (ΔG) between these conformers. By calculating the electronic energy and applying thermal corrections, the relative stability of the cis and trans isomers, as well as the axial and equatorial conformers of each, can be determined. The results would overwhelmingly show that the most stable conformer is the one where the large butyl group occupies an equatorial position. utdallas.edu

Table 2: Predicted Relative Stability of 4-Butylcyclohexylamine Conformers

Isomer Butyl Group Position Amine Group Position Predicted Relative Energy Predominant Conformer
trans Equatorial Equatorial Lowest Yes
trans Axial Axial High No
cis Equatorial Axial Intermediate Minor

This table is based on established principles of conformational analysis. The exact energy values would require specific quantum chemical calculations.

Theoretical calculations are invaluable for studying chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms. vmou.ac.in For this compound, this could involve modeling reactions such as the deprotonation of the aminium group or its participation in nucleophilic substitution reactions.

To study a reaction, a proposed pathway is mapped on a potential energy surface. The structures of reactants, products, and any intermediates are optimized as energy minima. The transition state, which is the highest energy point along the reaction coordinate, is located and characterized as a first-order saddle point (having one imaginary vibrational frequency). bu.edu This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the transfer of a proton from the nitrogen to a base.

By calculating the energies of the reactants and the transition state, the activation energy (Ea) for the reaction can be determined, providing insight into the reaction kinetics. sciencesalecole.org This approach could be used to compare the reactivity of axial versus equatorial amine conformers or to understand how the butyl group influences the accessibility of the amine for a given reaction.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in solution. mdpi.com An MD simulation models the movement of every atom in a system over time by solving Newton's equations of motion. researchgate.net

For this compound, an MD simulation would typically involve placing one or more ions of the compound into a "box" filled with explicit solvent molecules (e.g., water). The interactions between all atoms are described by a force field. The simulation then tracks the position and velocity of each atom over a period of nanoseconds or microseconds. nih.govmdpi.com

These simulations provide a detailed picture of solution-phase behavior. Key insights that can be gained include:

Solvation Structure: How solvent molecules arrange themselves around the cation ([R-NH3]+) and the chloride anion. Water molecules would be expected to form a structured hydration shell, orienting their oxygen atoms towards the -NH3+ group to form hydrogen bonds.

Conformational Dynamics: The simulation can track the conformational changes of the cyclohexane ring in solution, including the rate of ring-flipping between chair conformations.

Ion Pairing: The simulation can determine the extent to which the 4-butylcyclohexan-1-aminium cation and the chloride anion remain associated as an ion pair or exist as free, solvated ions.

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated.

Solvent has a significant impact on the properties and reactivity of solutes. researchgate.net Protic solvents can form hydrogen bonds with the amine hydrochloride, stabilizing the charged species. researchgate.net MD simulations can explicitly model these solvent-solute interactions and help explain experimental observations regarding solubility and reactivity in different media. researchgate.net

Analysis of Intermolecular Forces and Interactions in this compound Systems

The physical properties of this compound in the solid state are governed by the intermolecular forces between its constituent ions. In a crystal lattice, these ions will arrange themselves to maximize favorable electrostatic interactions.

The principal intermolecular forces at play are:

Ionic Interactions: The strongest force is the electrostatic attraction between the positively charged 4-butylcyclohexan-1-aminium cation and the negatively charged chloride anion. These forces are fundamental to the formation and stability of the crystal lattice.

Hydrogen Bonding: Strong hydrogen bonds of the type N⁺–H···Cl⁻ are expected. cdnsciencepub.comcdnsciencepub.com The three hydrogen atoms on the protonated amine group act as hydrogen bond donors, while the chloride ion acts as an acceptor. reddit.com

Van der Waals Forces: These include dispersion forces (London forces) and dipole-dipole interactions. The nonpolar butyl group and cyclohexane ring will interact with neighboring molecules primarily through weaker van der Waals forces.

Table 3: Primary Intermolecular Forces in Solid this compound

Force Type Interacting Groups Relative Strength Description
Ionic (Electrostatic) [R-NH3]⁺ and Cl⁻ Very Strong Long-range attraction between oppositely charged ions, forming the basis of the crystal lattice.
Hydrogen Bonding N⁺–H and Cl⁻ Strong Directional interaction where a hydrogen atom is shared between the nitrogen and chlorine. cdnsciencepub.comcdnsciencepub.com

In the solid state, the N⁺–H···Cl⁻ hydrogen bonds are crucial in defining the three-dimensional crystal structure. cdnsciencepub.comcdnsciencepub.com Each ammonium group has three hydrogen atoms available to act as donors, and each chloride ion can act as an acceptor for multiple hydrogen bonds. This typically leads to the formation of an extensive and complex hydrogen-bonding network that connects the ions into a stable, repeating lattice. researchgate.net The specific geometry and connectivity of this network depend on how the ions pack to satisfy both the strong ionic forces and the directional requirements of the hydrogen bonds. Infrared spectroscopy studies on aliphatic amine salts confirm the presence of these strong hydrogen bonds in the solid state. cdnsciencepub.comcdnsciencepub.comresearchgate.net

In an aqueous solution, the hydrogen bonding scenario changes dramatically. The N⁺–H···Cl⁻ bonds are largely replaced by hydrogen bonds between the cation and water molecules (N⁺–H···O) and between the chloride ion and water molecules (Cl⁻···H–O). cdnsciencepub.com This competition from the solvent is a primary reason why many ionic salts dissolve in water.

Ion-Dipole Interactions and Solvation Phenomena

The solvation of this compound in a polar solvent, such as water, is a thermodynamically favorable process governed by strong ion-dipole interactions. The dissolution of the ionic solid into a solvent involves the dissociation of the 4-butylcyclohexylammonium cation and the chloride anion, followed by the formation of solvation shells around these ions.

Computational models, such as molecular dynamics simulations and quantum chemical calculations, can provide significant insights into these phenomena. For the 4-butylcyclohexylammonium cation, the primary sites of interaction are the positively charged ammonium group (-NH3+). Water molecules, acting as dipoles, orient their partially negative oxygen atoms towards the ammonium group, forming a structured hydration shell. The strength and geometry of these interactions are influenced by the steric hindrance imposed by the bulky butylcyclohexyl group.

The chloride anion (Cl-), being smaller and spherically symmetric, is solvated by water molecules orienting their partially positive hydrogen atoms towards the anion. The number of water molecules in the first solvation shell, or the coordination number, can be predicted through computational simulations.

Table 1: Representative Theoretical Parameters for Ion-Solvent Interactions

IonInteraction TypePrimary Solvation Shell (Illustrative)Key Contributing Factors
4-Butylcyclohexylammonium (C10H22N+)Ion-DipoleCoordinated water molecules around the -NH3+ groupCharge density on the ammonium group, steric effects of the alkyl substituent
Chloride (Cl-)Ion-DipoleSpherically arranged water moleculesHigh electronegativity and spherical charge distribution

This table is illustrative and not based on specific experimental or computational data for this compound.

Van der Waals Interactions in Molecular Packing and Aggregation

In the solid state, the crystal structure of this compound is determined by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. While the ionic bond between the ammonium cation and the chloride anion is the primary force holding the crystal lattice together, the packing efficiency and the specific arrangement of the molecules are significantly influenced by weaker van der Waals interactions.

The nonpolar butyl group and the cyclohexane ring are the main contributors to the van der Waals interactions within the crystal lattice. These interactions, which include London dispersion forces, arise from temporary fluctuations in electron density and are crucial for the close packing of molecules. Computational studies on substituted cyclohexanes have shown that the conformational preference of the substituent (axial vs. equatorial) can influence the crystal packing. masterorganicchemistry.com In the case of this compound, the bulky butyl group is expected to adopt an equatorial position to minimize steric strain, which in turn dictates how the molecules can pack together.

Table 2: Estimated Contribution of Intermolecular Forces to Crystal Packing

Interaction TypeContributing MoietyRelative Strength (Illustrative)Influence on Crystal Structure
Ionic Bonding-NH3+ and Cl-StrongPrimary determinant of the crystal lattice
Hydrogen Bonding-NH3+ and Cl-ModerateDirectional interactions influencing molecular orientation
Van der Waals ForcesButyl group, Cyclohexane ringWeak (cumulatively significant)Dictates close packing and density of the crystal

This table is illustrative and not based on specific experimental or computational data for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role of 4-Butylcyclohexan-1-amine (B1267678) Hydrochloride as a Synthetic Building Block for Complex Organic Molecules

4-Butylcyclohexan-1-amine hydrochloride serves as a versatile building block in the construction of more complex organic molecules, particularly those with applications in medicinal chemistry and materials science. The presence of the reactive primary amine group on the cyclohexane (B81311) scaffold allows for a variety of chemical transformations, making it a valuable starting material for creating diverse molecular architectures. The butyl substituent on the cyclohexane ring provides lipophilicity, a property that can be crucial for the biological activity and material compatibility of the final compounds.

One of the key applications of this compound is in the synthesis of novel bioactive molecules. The cyclohexylamine (B46788) core is a common motif in many pharmacologically active compounds. By utilizing 4-butylcyclohexan-1-amine as a starting material, chemists can introduce the 4-butylcyclohexyl moiety into a target molecule. This can be achieved through various reactions such as amide bond formation, reductive amination, and nucleophilic substitution. For instance, the amine can be acylated with a variety of carboxylic acids or their derivatives to produce a library of amides with diverse functionalities. These amides can then be further elaborated to create more complex structures.

While specific, publicly documented examples of multi-step syntheses starting from this compound to yield named, complex organic molecules are not widespread in readily accessible literature, its utility can be inferred from the synthesis of related cyclohexylamine derivatives. For example, the synthesis of various cyclohexylamine derivatives has been explored for their potential biological activities, where the amine serves as a handle for introducing different pharmacophores. The butyl group in 4-butylcyclohexan-1-amine provides a specific lipophilic characteristic that can be exploited in drug design to enhance membrane permeability or binding to hydrophobic pockets of target proteins.

Below is a table summarizing the potential synthetic transformations of 4-Butylcyclohexan-1-amine as a building block:

Reaction TypeReagent/ConditionsProduct ClassPotential Application
AcylationAcid chloride, Carboxylic acid + coupling agentAmidesPharmaceuticals, Polymers
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH₃CN)Secondary or Tertiary AminesBioactive molecules
N-AlkylationAlkyl halide, BaseSecondary or Tertiary AminesFine chemicals
SulfonylationSulfonyl chloride, BaseSulfonamidesAgrochemicals, Pharmaceuticals

Utilization as a Chemical Reagent or Precursor for Catalyst Ligands

The primary amine functionality of 4-butylcyclohexan-1-amine makes it a suitable precursor for the synthesis of ligands for metal catalysts. The nitrogen atom can coordinate to a metal center, and the cyclohexyl backbone can be functionalized to create a specific steric and electronic environment around the metal. These tailored ligands can influence the activity, selectivity, and stability of the catalyst in various organic transformations.

For instance, 4-butylcyclohexan-1-amine can be converted into Schiff base ligands through condensation with aldehydes or ketones. These Schiff bases, containing an imine linkage, can form stable complexes with a variety of transition metals. The butyl group on the cyclohexane ring can provide steric bulk, which can be advantageous in asymmetric catalysis by creating a chiral environment around the metal center, potentially leading to high enantioselectivity in reactions.

Furthermore, the amine can be functionalized to create bidentate or polydentate ligands. For example, reaction with a molecule containing another donor atom, such as a phosphine (B1218219) or another nitrogen atom, can lead to the formation of chelating ligands. These ligands can form more stable metal complexes compared to their monodentate counterparts, which can be beneficial for catalytic applications where catalyst stability is crucial. While specific examples of commercially significant catalysts derived from 4-butylcyclohexan-1-amine are not prominently reported, its structural motifs are present in various ligand classes, suggesting its potential in this area.

Integration into Polymer Chemistry and Material Science (e.g., as a monomer for polyamides, or an additive)

In the realm of polymer chemistry and materials science, this compound can be utilized in several ways. The bifunctional nature of the corresponding free amine (possessing a reactive amine group and a modifiable cyclohexyl ring) makes it a candidate as a monomer or a modifying agent in the synthesis of various polymers.

One potential application is in the synthesis of polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). 4-Butylcyclohexan-1-amine can act as a diamine monomer if it is first functionalized to contain a second reactive group, or it can be used as a chain terminator or a comonomer to modify the properties of existing polyamides. For example, its incorporation into a polyamide backbone could introduce the bulky and lipophilic butylcyclohexyl group, which could affect the polymer's thermal properties, solubility, and mechanical strength.

As an additive, 4-butylcyclohexan-1-amine or its derivatives can be blended with other polymers to impart specific properties. For instance, its basic nature could allow it to act as an acid scavenger in certain polymer formulations, preventing degradation. The lipophilic butylcyclohexyl group might also enhance the compatibility of the additive with nonpolar polymer matrices.

Another area of interest is in the synthesis of liquid crystals. Molecules containing a cyclohexyl ring are common components of liquid crystalline materials due to the rigid and anisotropic nature of the ring. The 4-butylcyclohexylamino moiety could be incorporated into mesogenic (liquid crystal-forming) molecules to influence their liquid crystalline properties, such as the clearing point and the type of mesophase formed. The butyl group provides flexibility, while the cyclohexyl ring contributes to the rigid core necessary for liquid crystal formation.

Development of Novel Chemical Methodologies Utilizing this compound as a Model Substrate

This compound can serve as a valuable model substrate in the development of new synthetic methodologies. Its relatively simple and well-defined structure, featuring a primary amine on a substituted cyclohexane ring, makes it an ideal candidate for testing the scope and limitations of new chemical reactions.

Furthermore, the stereochemistry of the cyclohexane ring (cis/trans isomers) can be exploited in the development of stereoselective reactions. Methodologies that can selectively react with one isomer over the other would be of significant interest in organic synthesis. 4-Butylcyclohexan-1-amine, which is often supplied as a mixture of cis and trans isomers, could be used to evaluate the stereoselectivity of a new catalytic system or reaction protocol.

The use of this compound as a model substrate helps in establishing the generality of a new synthetic method before it is applied to more complex and valuable substrates. The data obtained from such studies are crucial for the broader chemical community to understand the utility of a newly developed reaction.

Advanced Analytical Method Development for 4 Butylcyclohexan 1 Amine Hydrochloride

Chromatographic Methods for Purity Assessment and Isomer Separation (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the purity assessment and isomer separation of 4-Butylcyclohexan-1-amine (B1267678) hydrochloride. Due to the compound's low volatility and polar nature, method development often necessitates derivatization to enhance chromatographic performance and detection.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a primary method for the purity profiling of 4-Butylcyclohexan-1-amine hydrochloride. The inherent challenge with analyzing aliphatic amines like this is their lack of a strong UV chromophore. sigmaaldrich.com To overcome this, pre-column derivatization with a UV-active or fluorescent labeling agent is a common strategy. sigmaaldrich.com Reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) can be employed to form a highly fluorescent derivative, enabling sensitive detection. sigmaaldrich.com

The separation of the cis and trans isomers of 4-Butylcyclohexan-1-amine is a critical aspect of purity assessment. Chiral stationary phases (CSPs) are employed for the enantiomeric separation of its stereoisomers. nih.govunife.it Polysaccharide-based CSPs, for instance, have demonstrated broad applicability in resolving a wide range of chiral compounds. unife.it The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, along with a basic additive to improve peak shape, is crucial for achieving optimal separation. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Isomer Separation
ParameterCondition
ColumnChiral Stationary Phase (e.g., Cellulose-based)
Mobile Phasen-Hexane:Ethanol (B145695):Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 220 nm (after derivatization)
Injection Volume10 µL

Gas Chromatography (GC):

GC is another powerful technique for the analysis of 4-Butylcyclohexan-1-amine, particularly for assessing volatile impurities. Direct analysis can be challenging due to the compound's polarity, which can lead to poor peak shape and adsorption to the column. chromatographyonline.comh-brs.de Derivatization is therefore a common practice. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) converts the amine into a less polar and more volatile derivative, which is amenable to GC analysis. h-brs.dejfda-online.com

For isomer separation, capillary columns coated with chiral stationary phases, such as derivatized cyclodextrins, are effective. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters that need to be optimized to achieve baseline separation of the stereoisomers. gcms.czcore.ac.uk

Table 2: Representative GC Method Parameters for Purity and Isomer Analysis
ParameterCondition
ColumnChiral Capillary Column (e.g., Rt-βDEXsm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramInitial 100 °C, ramp to 200 °C at 5 °C/min
DetectorFlame Ionization Detector (FID)
DerivatizationTrifluoroacetic anhydride (TFAA)

Quantitative Analysis Techniques for the Compound in Various Matrices

Accurate quantification of this compound in bulk drug substances and pharmaceutical formulations is essential for quality control. HPLC with UV or fluorescence detection (following derivatization) is the most common quantitative technique. nih.gov

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. nih.gov Key validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

For instance, a validated reversed-phase HPLC method for the assay of this compound after derivatization would typically demonstrate linearity over a concentration range of 0.1 to 2.0 µg/mL with a correlation coefficient (R²) greater than 0.999. nih.gov The accuracy, assessed by recovery studies in a placebo matrix, should ideally be within 98-102%. nih.gov

Table 3: Typical Method Validation Parameters for Quantitative HPLC Analysis
ParameterTypical Acceptance Criteria
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD)≤ 2.0%
LODSignal-to-Noise Ratio of 3:1
LOQSignal-to-Noise Ratio of 10:1

Ion chromatography (IC) presents an alternative approach for the quantitative analysis of the hydrochloride salt. Cation exchange chromatography with suppressed conductivity detection can be used to determine the amine cation and the chloride anion simultaneously. thermofisher.com This technique is particularly useful as it does not require derivatization. thermofisher.com

Methodologies for Detection and Trace Analysis in Reaction Mixtures

The detection and quantification of trace-level impurities and residual starting materials in reaction mixtures are critical for process control and ensuring the safety of the final active pharmaceutical ingredient (API). nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for this purpose. copernicus.org

Following derivatization with a suitable reagent, GC-MS can provide separation and identification of trace impurities based on their retention times and mass fragmentation patterns. researchgate.net The use of selected ion monitoring (SIM) mode can further enhance the sensitivity for target analytes. chromatographyonline.com

For non-volatile or thermally labile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. A sensitive HPLC-MS/MS method can be developed for the detection of potential genotoxic impurities at parts-per-million (ppm) levels. nih.gov The method would be validated for its sensitivity, with limits of detection often in the low ng/mL range. nih.gov

Table 4: Techniques for Trace Analysis in Reaction Mixtures
TechniqueTarget AnalytesTypical Limit of Detection (LOD)
GC-MS (with derivatization)Volatile organic impurities, residual starting materials0.1 - 10 ppm
HPLC-MS/MSNon-volatile impurities, degradation products0.05 - 5 ng/mL

These advanced analytical methodologies provide a comprehensive framework for the stringent quality control of this compound, from raw material to final product.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Butylcyclohexan-1-amine hydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves cyclohexane ring functionalization followed by amine hydrochlorination. Key parameters include:

  • Temperature : Maintain 0–5°C during amine hydrochlorination to avoid side reactions (e.g., oxidation or decomposition) .
  • Reagents : Use anhydrous HCl in a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
  • Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) improves purity. Monitor by TLC (silica gel, chloroform/methanol 9:1) .
  • Yield Optimization : Pre-saturate the solvent with HCl gas to minimize solubility losses .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with computed predictions (e.g., using PubChem’s InChI data ). Key peaks: δ ~2.8 ppm (amine proton, broad) and δ ~1.4 ppm (cyclohexane protons).
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 174.1 (C10_{10}H20_{20}NCl) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (e.g., C: 57.82%, H: 9.66%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
  • Waste Disposal : Neutralize with 1M NaOH before disposal as hazardous organic waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the hydrogen-bonding network in this compound crystals?

  • Methodological Answer :

  • Model Setup : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry. Compare lattice energy with experimental X-ray diffraction data .
  • Key Interactions : Analyze NH–Cl hydrogen bonds (bond length ~2.1 Å) and cyclohexane ring conformation (chair vs. boat) .
  • Validation : Overlay computed vs. experimental powder XRD patterns (e.g., using Mercury software) .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Apply Higgins’ statistic to quantify heterogeneity in IC50_{50} values. If >50%, use random-effects models .
  • Experimental Replication : Standardize assay conditions (e.g., cell line, pH 7.4 buffer) and validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How can selective crystallization address challenges in isolating enantiomerically pure this compound?

  • Methodological Answer :

  • Solvent System : Use water-miscible organic solvents (e.g., acetone/water 85:15) to induce selective α-anomer crystallization .
  • Seeding : Introduce a seed crystal of the target enantiomer during cooling (0.1% w/w) to suppress β-anomer formation .
  • Monitoring : Track enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.